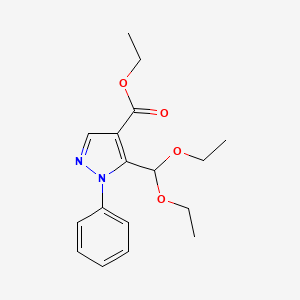![molecular formula C22H22N6O3S B2447268 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide CAS No. 895108-62-0](/img/structure/B2447268.png)
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is an organic compound characterized by its unique structural framework, featuring a triazole and thiadiazole moiety. This compound is notable for its application across various fields of scientific research, including medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. Starting from commercially available raw materials, the process includes the formation of triazole and thiadiazole rings, followed by the coupling with a benzamide derivative. Typical reaction conditions involve:
Cyclization reactions: : Utilizing sodium azide and alkylating agents to form the triazole ring.
Thiadiazole synthesis: : Incorporating sulfur-containing reagents under acidic conditions.
Coupling reaction: : The final step involves an amide coupling using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial-scale production of this compound may leverage high-throughput chemical reactors to optimize yield and purity. Catalysts, temperature control, and solvent choice play crucial roles in scaling up from laboratory methods to industrial protocols.
Analyse Des Réactions Chimiques
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exhibits various chemical reactivity:
Oxidation: : Reacts with oxidizing agents, forming oxide derivatives.
Reduction: : Can be reduced using agents like lithium aluminum hydride, leading to alterations in the aromatic system.
Substitution: : Undergoes nucleophilic substitution, especially at the methoxy groups, when treated with strong nucleophiles.
Common reagents for these reactions include hydrogen peroxide for oxidation, hydrides for reduction, and halogenated compounds for substitution. The major products typically depend on the reaction conditions but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology
Investigated for its antimicrobial and antifungal properties, showing potential as a bioactive agent.
Medicine
Studied for potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Its unique structure allows for targeted interactions with specific enzymes and receptors.
Industry
Utilized in the development of novel materials with specific electronic and photonic properties. Its derivatives are explored in the creation of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exerts its effects involves interaction with various molecular targets:
Enzymatic Inhibition: : Binds to active sites of enzymes, inhibiting their activity. Particularly effective against kinases and proteases.
Receptor Modulation: : Acts on cellular receptors, altering signal transduction pathways. Exhibits affinity for both GPCRs (G-protein coupled receptors) and nuclear receptors.
Comparaison Avec Des Composés Similaires
Compared to other compounds containing triazole and thiadiazole moieties, this particular compound stands out due to its enhanced biological activity and stability. Similar compounds include:
N-{3-[1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Lacks the dimethoxy and ethyl substitutions, showing different reactivity and biological profiles.
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide: : Chlorine substitution alters its pharmacokinetic properties.
Propriétés
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-5-14-6-8-16(9-7-14)28-13(2)19(25-27-28)20-23-22(32-26-20)24-21(29)15-10-17(30-3)12-18(11-15)31-4/h6-12H,5H2,1-4H3,(H,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGCHTVNJZORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)
![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)




![5-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B2447200.png)

![N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2447202.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2447203.png)


![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)

